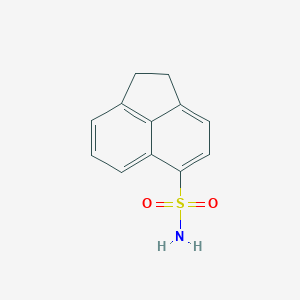
1,2-Dihydroacenaphthylene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroacenaphthylene-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . This compound is derived from acenaphthene, a polycyclic aromatic hydrocarbon consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 1,2-Dihydroacenaphthylene-5-sulfonamide, the process would involve the sulfonation of 1,2-dihydroacenaphthylene with a suitable sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of sulfonamides often employs efficient methods such as the NH4I-mediated reaction of sodium sulfinates and amines, which provides a variety of sulfonamide products in reasonable to excellent yields . This method shows good substrate scope, including primary amines, secondary amines, and various heterocycles.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylene-5-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
1,2-Dihydroacenaphthylene-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphthylene-5-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . This inhibition disrupts the bacterial folic acid metabolism, leading to the bacteriostatic effect.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon used as a precursor in the synthesis of 1,2-Dihydroacenaphthylene-5-sulfonamide.
Sulfanilamide: Another sulfonamide with antibacterial properties.
Uniqueness
This compound is unique due to its specific structure, which combines the polycyclic aromatic hydrocarbon framework of acenaphthene with the sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-5-sulfonamide |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H2,13,14,15) |
InChI Key |
HTBNZFIPMFIJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















